

Mass spectrometry fragmentation pattern of 2,3-Dimethoxy-2'-hydroxychalcone

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Compound of Interest

Compound Name: 2,3-Dimethoxy-2'-hydroxychalcone

CAS No.: 42220-80-4

Cat. No.: B600360

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Application Note: Structural Elucidation of **2,3-Dimethoxy-2'-hydroxychalcone** via ESI-MS/MS

Abstract & Scope

This technical note details the mass spectrometric behavior of **2,3-Dimethoxy-2'-hydroxychalcone** (Formula:

; MW: 284.10), a synthetic flavonoid precursor with significant pharmacological potential (anti-inflammatory, anticancer). We provide a validated protocol for its structural characterization using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The guide focuses on differentiating the specific fragmentation pathways driven by the ortho-hydroxy substituent and the dimethoxy B-ring, specifically the Retro-Diels-Alder (RDA) cleavage and neutral radical losses.

Introduction: The Chemical Context

Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids.[1] The specific substitution pattern of **2,3-Dimethoxy-2'-hydroxychalcone** presents unique mass spectral challenges:

- 2'-Hydroxyl Group (A-Ring): Facilitates intramolecular hydrogen bonding with the carbonyl oxygen. This "ortho effect" promotes specific cyclization pathways (isomerization to flavanones) and dehydration (

) that are absent in meta- or para- isomers.

- 2,3-Dimethoxy Group (B-Ring): These electron-donating groups stabilize specific carbocations but are prone to radical fragmentation (loss of), complicating the spectra with odd-electron ions.

Understanding these mechanisms is critical for distinguishing this bioactive molecule from its metabolic derivatives or structural isomers during pharmacokinetic studies.

Validated Experimental Protocol

Reagents & Sample Preparation

- Standard: **2,3-Dimethoxy-2'-hydroxychalcone** (>98% purity).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water ().
- Modifier: Formic Acid (FA) 0.1% v/v (promotes protonation).

Protocol Step-by-Step:

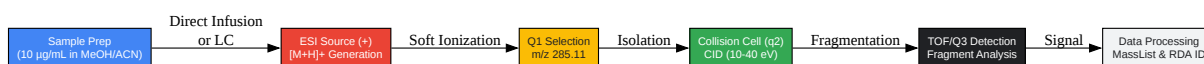
- Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH to create a 1 mg/mL (approx. 3.5 mM) stock.
- Working Solution: Dilute stock 1:100 in 50:50 ACN: (with 0.1% FA) to achieve ~10 µg/mL.
- Blank Prep: Prepare a solvent blank (50:50 ACN: + 0.1% FA) to identify background noise.

Instrumental Parameters (ESI-Q-TOF or Triple Quad)

- Ionization Source: Electrospray Ionization (ESI)^{[2][3][4]}
- Polarity: Positive (

-) Mode (Preferred for protonated molecular ion).
- Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
 - Source Temperature: 120°C
 - Desolvation Gas: Nitrogen (), 600 L/hr.
 - Collision Gas: Argon (Ar) or Nitrogen ().
 - Collision Energy (CE): Ramp 10–40 eV to capture both low-energy rearrangements and high-energy bond cleavages.

Workflow Visualization



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Figure 1: Experimental workflow for ESI-MS/MS characterization of chalcones.

Results & Discussion: Fragmentation Mechanics

The protonated precursor ion is observed at m/z 285.11 (

). Upon Collision Induced Dissociation (CID), three primary pathways define the fingerprint of this molecule.

Pathway A: Retro-Diels-Alder (RDA) Cleavage (Diagnostic)

The hallmark of chalcone fragmentation is the cleavage of the C-ring (the enone linker).

- Mechanism: The C-C bonds adjacent to the carbonyl and the double bond break.
- Product: This splits the molecule into an A-Ring fragment and a B-Ring fragment.[5]
- Observation:
 - m/z 121 (): The 2-hydroxybenzoyl cation (). This is the most abundant ion derived from the A-ring. It confirms the unsubstituted nature of the A-ring (other than the 2'-OH).
 - Neutral Loss (164 Da): The B-ring component (2,3-dimethoxystyrene) is typically lost as a neutral molecule in ESI+ mode.

Pathway B: The "Ortho Effect" (Dehydration)

The 2'-hydroxyl group attacks the carbonyl carbon or the

-carbon, leading to cyclization (mimicking flavanone formation) followed by water loss.

- Transition:
- Observation: m/z 267.
- Note: This peak is significantly more intense in 2'-hydroxychalcones compared to 3'- or 4'-isomers, making it a positional diagnostic marker.

Pathway C: Radical Driven Demethylation

The 2,3-dimethoxy groups on the B-ring are labile.

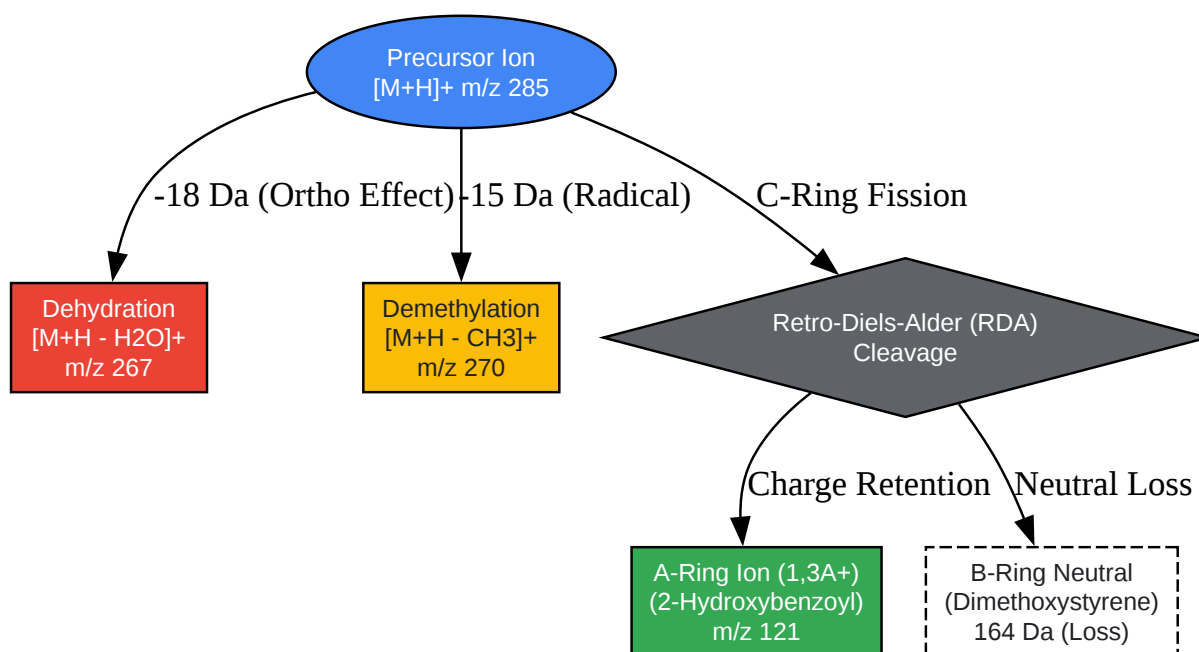
- Transition:

- Observation:m/z 270.
- Secondary Loss: Further loss of CO (28 Da) from this fragment leads to m/z 242.

Summary of Fragment Ions

m/z (Exp)	Formula	Ion Type	Proposed Structure / Loss
285.11			Protonated Molecule
270.09			Loss of methyl radical (from B-ring methoxy)
267.10			Dehydration (Ortho-effect cyclization)
121.03			RDA Fragment (A-Ring / Carbonyl side)
165.09			RDA Fragment (B-Ring side - less common in ESI+)

Fragmentation Pathway Diagram



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Figure 2: Proposed fragmentation pathways for **2,3-Dimethoxy-2'-hydroxychalcone** in ESI⁺ mode.

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